![molecular formula C22H19ClN2O5 B2563839 2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896857-58-2](/img/structure/B2563839.png)
2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of organic compounds known as chromenopyrimidines. These are aromatic heterocyclic compounds containing a benzene ring fused to a pyrimidine ring which is itself fused to a chromene ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a chromeno[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a chromene ring. The compound also has methoxy and propyl groups attached to it .Applications De Recherche Scientifique
Novel Synthesis Methods
Research has developed various methods for synthesizing heterocyclic compounds similar to 2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, highlighting their significance in pharmaceutical chemistry. One approach involves the novel synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds known for their antibacterial and antiallergic properties. This method utilizes 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols, among other reagents, achieving yields of 38-85% (Osyanin et al., 2014).
Chemosensor Development
Another significant application involves the synthesis of chromeno[2,3-d]pyrimidine-2,5-dione/thione derivatives as chemosensors. These compounds have been utilized in the detection of Hg2+ ions, showcasing excellent sensitivity and specificity. The synthesis employs Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation, demonstrating the potential of these compounds in environmental monitoring and safety applications (Jamasbi et al., 2021).
Anticancer Agent Synthesis
The research also extends to the exploration of chromeno[2,3-d]pyrimidine-4,5-dione derivatives as potential anticancer agents. One study described the design, synthesis, and evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives against various human cancer cell lines. This work highlights the therapeutic potential of these compounds, with some derivatives showing promising IC50 values against cancer cells (Hongshuang Li et al., 2017).
Heterocyclic Compound Synthesis
Furthermore, novel heteroannulated compounds incorporating the chromeno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their antimicrobial properties. This demonstrates the versatile applications of these compounds in developing new pharmaceuticals with potential antimicrobial activity (Allehyani, 2022).
Orientations Futures
The future directions for research on this compound could involve studying its biological activity, as similar compounds have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Further studies could also focus on its synthesis, chemical properties, and mechanism of action.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-28-11-3-10-25-20(13-4-6-14(23)7-5-13)24-21-18(22(25)27)19(26)16-9-8-15(29-2)12-17(16)30-21/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDIOSSIRYQVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


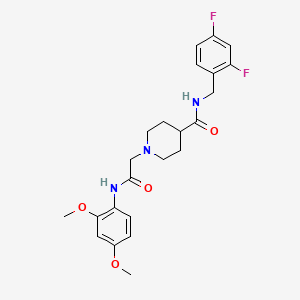
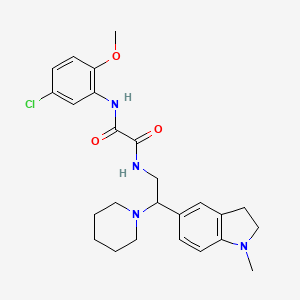
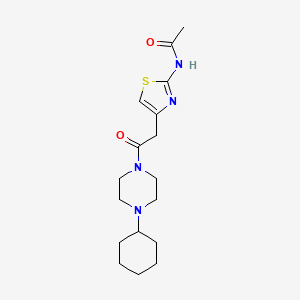
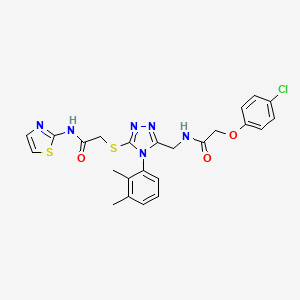
![4-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2563763.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2563764.png)
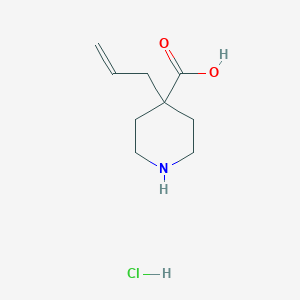

![N-(3-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2563770.png)
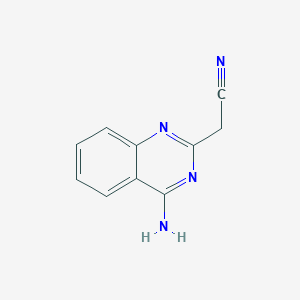
![4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2563774.png)
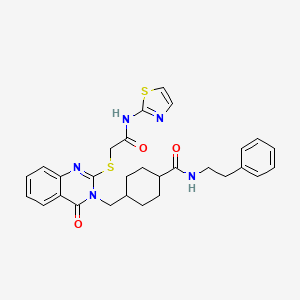
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2563778.png)